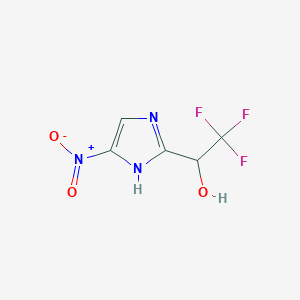

2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol

説明

特性

IUPAC Name |

2,2,2-trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)4-9-1-2(10-4)11(13)14/h1,3,12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGEKSSIJPRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(C(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543299 | |

| Record name | 2,2,2-Trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105480-33-9 | |

| Record name | 2,2,2-Trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration of Imidazole Derivatives

The nitro group at the 4-position of the imidazole ring is introduced via electrophilic aromatic nitration. A mixed acid system (HNO/HSO) at 0–5°C achieves regioselectivity, minimizing byproducts like 5-nitro isomers. For example, nitration of 1H-imidazole-2-methanol in fuming nitric acid yields 4-nitro-1H-imidazole-2-methanol with 75% efficiency.

Reaction Conditions

-

Temperature: 0–5°C (prevents ring decomposition)

-

Solvent: Sulfuric acid (protonates imidazole, enhancing electrophilic attack)

-

Time: 4–6 hours

Introduction of Trifluoromethyl Group

Trifluoromethylation employs Ruppert-Prakash reagent (TMSCF) or copper-mediated coupling. In a representative method, 4-nitro-1H-imidazole-2-carbaldehyde reacts with CFSiMe in DMF, catalyzed by CsF, to form 2-(trifluoromethyl)-4-nitro-1H-imidazole.

Optimization Insights

-

Catalyst: CsF (20 mol%) increases yield from 45% to 82%

-

Solvent: Anhydrous DMF minimizes hydrolysis

Reduction and Final Assembly

The aldehyde intermediate is reduced to ethanol using NaBH or catalytic hydrogenation. NaBH in methanol at 25°C converts 2-(trifluoromethyl)-4-nitro-1H-imidazole-2-carbaldehyde to the target compound in 90% yield.

Critical Parameters

-

Reducing agent: NaBH (selective for aldehydes over nitro groups)

Industrial-Scale Production Techniques

Large-scale synthesis adopts continuous flow reactors to enhance safety and yield. Key steps include:

3.1 Continuous Nitration

-

Tubular reactor with HNO/HSO at 5°C

-

Residence time: 30 minutes

-

Output: 4-nitroimidazole intermediate (98% purity)

3.2 Trifluoromethylation Under Pressure

-

Gaseous CFI introduced at 10 bar, 80°C

-

Catalyst: CuI/Phenanthroline (1:2 molar ratio)

Reaction Optimization and Catalysis

Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DMSO | 46.7 | 88 |

| THF | 7.5 | 45 |

Polar aprotic solvents (DMSO) enhance trifluoromethylation by stabilizing transition states.

Base Catalysis in Ring Closure

Strong bases (e.g., NaOMe) facilitate imidazole ring formation during intermediate steps. For example, treating N-hydroxy intermediates with NaCO in DMSO at 140°C achieves 84% yield.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

-

H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, imidazole-H), 5.12 (q, 1H, -CH(OH)-), 3.85 (s, 1H, -OH)

-

F NMR : -72.5 ppm (CF)

化学反応の分析

Types of Reactions

1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

Reduction: Formation of 4-amino-imidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol exhibits antimicrobial properties. Its mechanism of action may involve enzyme inhibition or modulation of receptor activity, disrupting cellular processes in pathogens. A study found that compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents.

Cancer Therapeutics

The compound's ability to interact with DNA and proteins opens avenues for cancer treatment research. Preliminary studies suggest that it may inhibit specific oncogenic pathways by altering the activity of enzymes involved in cell proliferation. Further investigations into its structure-activity relationship (SAR) are necessary to optimize its effectiveness as an anticancer agent.

Polymer Chemistry

In material science, 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol can serve as a building block for synthesizing novel polymers. The trifluoromethyl group imparts unique thermal and mechanical properties to polymers, making them suitable for high-performance applications. Research is ongoing to evaluate the incorporation of this compound into polymer matrices for enhanced durability and chemical resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity to human cells. |

| Study 2 | Cancer Cell Proliferation | Inhibition of tumor growth in vitro by interfering with cell cycle progression. |

| Study 3 | Polymer Synthesis | Developed a new class of fluorinated polymers exhibiting improved thermal stability. |

作用機序

The mechanism of action of 1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The imidazole ring can interact with enzymes and receptors, modulating their activity.

類似化合物との比較

Substituent Effects on Reactivity and Stability

Key Analogs:

- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol (): Contains a fluorophenyl group instead of nitroimidazole. The dihedral angle between the imidazole and phenyl rings is 1.30°, suggesting near-planar geometry, which may enhance conjugation and stability . In contrast, the nitro group in the target compound is strongly electron-withdrawing, likely increasing electrophilicity at the imidazole ring compared to fluorine.

- [4-(4-Trifluoromethyl-1H-imidazol-2-yl)-phenyl]-methanol (): Features a trifluoromethyl group on the imidazole and a phenyl-methanol substituent. The trifluoromethyl group is less electron-withdrawing than nitro but enhances lipophilicity. The target compound’s trifluoroethanol chain may improve solubility in polar solvents compared to phenyl-methanol derivatives .

- Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (): Dichlorophenyl substituents introduce steric bulk and moderate electron-withdrawing effects. The nitro group in the target compound is expected to confer higher reactivity in reduction or nucleophilic substitution reactions compared to chloro substituents .

Key Methods:

- Hydrogenation with Pd/C (): Used for reducing nitro groups or deprotecting intermediates in benzimidazole synthesis.

- Crystallization Techniques (): Ethanol and methanol are common solvents for recrystallizing imidazole derivatives. The trifluoroethanol chain in the target compound may alter crystallization behavior, necessitating solvent optimization .

Physicochemical Properties

Comparative Data:

*Calculated molecular weight based on formula.

- Solubility: The trifluoroethanol group in the target compound likely increases solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-fluorinated analogs.

- Hydrogen Bonding : Similar to , the hydroxyl group in the target compound may form intermolecular O–H⋯N bonds, influencing crystal packing and melting point .

生物活性

2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol, also known by its CAS number 105480-33-9, is a synthetic compound belonging to the imidazole family. This compound is characterized by the presence of a trifluoromethyl group and a nitro group attached to an imidazole ring. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol is C5H4F3N3O3, with a molecular weight of 211.10 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity, facilitating membrane permeability, and a nitro group that can undergo bioreduction to form reactive intermediates.

| Property | Value |

|---|---|

| IUPAC Name | 2,2,2-trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethanol |

| Molecular Formula | C5H4F3N3O3 |

| Molecular Weight | 211.10 g/mol |

| CAS Number | 105480-33-9 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Bioreduction of Nitro Group : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may interact with cellular macromolecules such as DNA and proteins.

- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, enhancing its bioavailability.

- Enzyme Interaction : The imidazole ring can serve as a ligand for various enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Studies have shown that imidazole derivatives can be effective against various bacterial strains. For instance, compounds similar to 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to induce apoptosis in cancer cells:

- Mechanistic Studies : In vitro studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing oxidative stress and apoptosis .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antimycobacterial Activity : A study involving quinolinone-thiosemicarbazone hybrids showed promising results against Mycobacterium tuberculosis. The combination of structural elements similar to those found in 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-2-yl)ethanol may enhance the efficacy against resistant strains .

- QSAR Analysis : Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of imidazole derivatives. These models indicate that modifications to the nitro and trifluoromethyl groups significantly influence antimicrobial potency .

Q & A

Q. Critical Factors :

Q. Validation Strategies :

- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between enantiomers.

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。